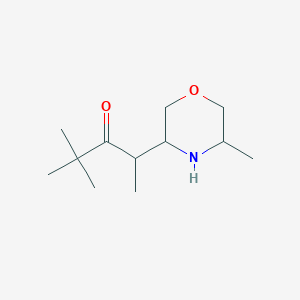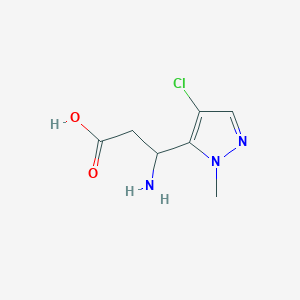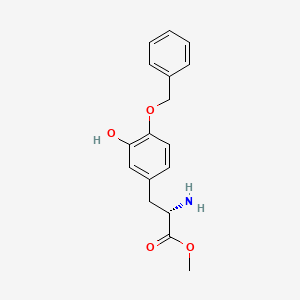![molecular formula C11H23NO B13062404 [1-Methoxy-3-(propan-2-yl)cyclohexyl]methanamine](/img/structure/B13062404.png)
[1-Methoxy-3-(propan-2-yl)cyclohexyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Methoxy-3-(propan-2-yl)cyclohexyl]methanamine: is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methoxy-3-(propan-2-yl)cyclohexyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexane ring, which is then functionalized with a methoxy group at the 1-position and an isopropyl group at the 3-position.
Methanamine Introduction: The methanamine group is introduced through a series of reactions, including amination and reduction steps.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group.
Reduction: Reduction reactions can target the cyclohexane ring or the methanamine group.
Substitution: Substitution reactions can occur at various positions on the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: [1-Methoxy-3-(propan-2-yl)cyclohexyl]methanamine is used as an intermediate in the synthesis of various chemical derivatives.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine:
Pharmaceutical Research: It is explored for potential pharmaceutical applications, including drug development and testing.
Industry:
Mechanism of Action
The mechanism of action of [1-Methoxy-3-(propan-2-yl)cyclohexyl]methanamine involves its interaction with molecular targets and pathways within cells. The compound can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
- [1-Methoxy-3-(propan-2-yl)cyclohexyl]methanol
- [1-Methoxy-3-(propan-2-yl)cyclohexyl]amine
- [1-Methoxy-3-(propan-2-yl)cyclohexyl]acetate
Uniqueness: [1-Methoxy-3-(propan-2-yl)cyclohexyl]methanamine is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties . Its methanamine group, in particular, allows for unique interactions in biological systems compared to similar compounds .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
(1-methoxy-3-propan-2-ylcyclohexyl)methanamine |
InChI |
InChI=1S/C11H23NO/c1-9(2)10-5-4-6-11(7-10,8-12)13-3/h9-10H,4-8,12H2,1-3H3 |
InChI Key |
OZZHNCPVECOXLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC(C1)(CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



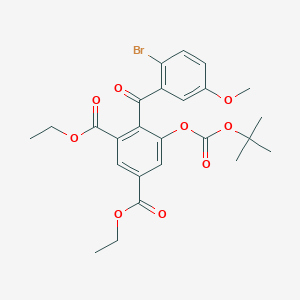
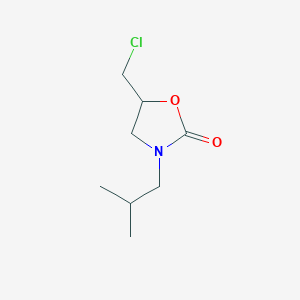
![1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062344.png)
![tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13062347.png)
![7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13062355.png)
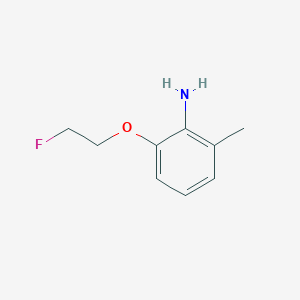
![Sodium [[4-(acetylamino)phenyl]thio]acetate](/img/structure/B13062366.png)
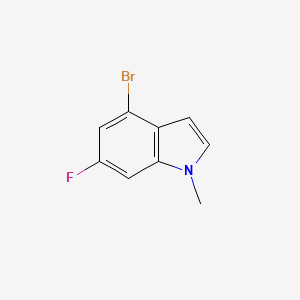

![5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13062373.png)
